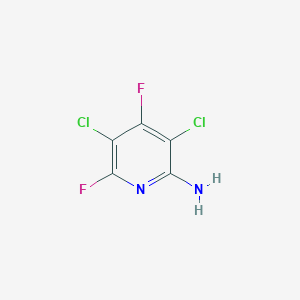

3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

Description

Significance of Halogenated Pyridinamine Derivatives in Contemporary Chemical Synthesis

Halogenated pyridine (B92270) derivatives are fundamental building blocks in modern organic synthesis. sigmaaldrich.com The presence of halogen atoms on the pyridine ring serves multiple purposes: it modulates the electronic properties of the ring and provides reactive sites for further functionalization through various coupling reactions and nucleophilic substitutions. nih.gov This dual role makes halopyridines indispensable intermediates in the creation of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. nih.govchemrxiv.org

The electron-deficient nature of the pyridine ring, when combined with electron-withdrawing halogens, facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the controlled, regioselective introduction of different functional groups. Furthermore, the carbon-halogen bond is a key platform for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov The strategic placement of both halogen and amine groups, as seen in pyridinamine derivatives, offers a scaffold with differentiated reactivity, where the amine group can direct reactions or be a site for further modification.

Overview of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine as a Versatile Chemical Entity

3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is a polyhalogenated pyridinamine with the molecular formula C₅H₂Cl₂F₂N₂. It is a structural isomer of the more extensively documented 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) (CAS No. 2840-00-8), which is a key intermediate in the synthesis of the herbicide Fluroxypyr. scbt.comchemicalbook.comchemdad.com

Detailed research focusing exclusively on the 2-amino isomer is limited. It is primarily recognized as a minor byproduct formed during the synthesis of its 4-amino counterpart. googleapis.com The synthesis typically involves the amination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018). The reaction with ammonia (B1221849) leads to a product mixture where the 4-amino isomer is the major component (approximately 94.2%), and 3,5-dichloro-4,6-difluoro-2-pyridinamine (the 2-amino isomer) constitutes a smaller fraction (approximately 5.8%). googleapis.com This synthetic origin underscores the close chemical relationship and the challenge of isolating the pure 2-amino isomer. Its characterization as a distinct chemical entity provides a basis for exploring its unique reactivity, which may differ from its more common isomer due to the different positioning of the amino group relative to the halogen substituents.

Table 1: Physicochemical Properties of Dichlorodifluoropyridinamine Isomers

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3,5-Dichloro-4,6-difluoro-2-pyridinamine | |

| Molecular Formula | C₅H₂Cl₂F₂N₂ | epa.gov |

| Molecular Weight | 198.99 g/mol | scbt.comepa.gov |

| Isomeric Form | 2-amino isomer | googleapis.com |

| Related Major Isomer | 3,5-Dichloro-2,6-difluoropyridin-4-amine | scbt.comuni.lu |

| CAS Number (Major Isomer) | 2840-00-8 | scbt.comchemdad.com |

| Appearance (Major Isomer) | White to light yellow crystal powder | chemdad.com |

Note: Most experimental data available is for the major 4-amino isomer. Properties like molecular formula and weight are identical for both isomers.

Scope and Research Trajectories within the Chemical Landscape of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

The current research landscape for 3,5-dichloro-4,6-difluoro-2-pyridinamine is intrinsically linked to its role as a minor isomer in a commercially significant synthesis. googleapis.com Consequently, the primary research trajectory has been focused on optimizing reaction conditions to maximize the yield of the 4-amino isomer and minimize the formation of the 2-amino byproduct.

However, the existence of 3,5-dichloro-4,6-difluoro-2-pyridinamine opens up several potential avenues for future investigation:

Isolation and Purification: Developing efficient methods to separate the 2-amino isomer from the 4-amino isomer is the first critical step. Success in this area would make the compound available for dedicated study.

Comparative Reactivity Studies: A key research direction would be to compare the reactivity of the 2-amino and 4-amino isomers. The position of the amino group is expected to influence the regioselectivity of subsequent reactions, potentially allowing access to novel derivatives that are difficult to synthesize from the 4-amino starting material.

Exploratory Synthesis: Once isolated, the compound could be used as a unique building block. Its distinct pattern of substitution could lead to the synthesis of new classes of compounds for evaluation in medicinal chemistry and materials science. For instance, the proximity of the amino group to a fluorine and a chlorine atom may result in unique intramolecular interactions and reactivity. nih.gov

Table 2: Overview of the Synthesis Forming 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

| Step | Reactants | Key Product(s) | Description | Reference |

|---|---|---|---|---|

| 1. Fluorination | Pentachloropyridine (B147404), Potassium Fluoride (B91410) (KF) | 3,5-Dichloro-2,4,6-trifluoropyridine | Halogen exchange reaction replaces three chlorine atoms with fluorine. | googleapis.com |

| 2. Amination | 3,5-Dichloro-2,4,6-trifluoropyridine, Ammonia | 4-Amino-3,5-dichloro-2,6-difluoropyridine (Major), 3,5-Dichloro-4,6-difluoro-2-pyridinamine (Minor) | Nucleophilic aromatic substitution where ammonia displaces a fluorine atom, primarily at the 4-position and secondarily at the 2-position. | googleapis.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4,6-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-1-3(8)2(7)5(10)11-4(1)9/h(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCVIDFNFYIXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine

Strategic Synthesis of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine from Halogenated Pyridine (B92270) Precursors

The synthesis of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is a multi-step process that relies on the chemical modification of readily available, highly halogenated pyridine feedstocks. The core strategy involves the sequential and regioselective substitution of halogen atoms on the pyridine ring. A common and effective pathway begins with a heavily chlorinated precursor, such as pentachloropyridine (B147404), which undergoes a series of halogen exchange (Halex) reactions to introduce fluorine atoms. This creates a key intermediate, a poly-chlorofluoropyridine. The final step involves a selective nucleophilic aromatic substitution (SNAr) reaction, where an amino group is introduced at the C2 position to yield the target compound.

Nucleophilic Amination of Polyhalogenated Pyridines

The introduction of the 2-amino group onto the dichlorodifluoropyridine scaffold is achieved through nucleophilic amination, a class of nucleophilic aromatic substitution (SNAr) reactions. In this process, a nucleophile, typically ammonia (B1221849) or an ammonia equivalent, displaces a leaving group—in this case, a halogen atom—on the aromatic pyridine ring. Pyridine and its derivatives are particularly susceptible to this type of reaction because the ring nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack. wikipedia.org This activation is most pronounced at the positions ortho and para to the nitrogen (the C2, C6, and C4 positions). study.comyoutube.com

The direct precursor for the amination step is typically 3,5-dichloro-2,4,6-trifluoropyridine (B155018). The reaction with ammonia can lead to a mixture of isomers, as both the C2 and C4 positions are activated for substitution.

The regioselectivity and yield of the amination of 3,5-dichloro-2,4,6-trifluoropyridine are highly dependent on the reaction conditions. Research has shown that the substitution of the fluorine atom at the C4 position is often kinetically favored, leading to 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) as the major product. googleapis.com One patented process, for instance, reports that the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia results in a product mixture containing 94.2% of the 4-amino isomer and only 5.8% of the desired 2-amino isomer, 3,5-dichloro-4,6-difluoro-2-pyridinamine. googleapis.com

Achieving a higher yield of the 2-amino isomer requires careful optimization of parameters such as temperature, solvent, concentration, and the nature of the aminating agent. While specific conditions favoring the 2-amino product are proprietary or less documented, general principles of amination on polyhalogenated pyridines can be applied. For the synthesis of the isomeric 4-amino-3,5-dichloro-2,6-difluoropyridine, optimized conditions involve reacting the trifluoropyridine precursor with aqueous ammonia at 80°C for 30 minutes, using a 1:3.5 molar ratio of the pyridine to ammonia. Another described method uses ammonia gas in a solvent such as N-methylpyrrolidone (NMP). patsnap.com Modifying these parameters, for example by using sterically hindered amine nucleophiles or employing specific catalytic systems, could potentially alter the isomeric ratio to favor the 2-amino product.

| Aminating Agent | Solvent | Temperature | Molar Ratio (Pyridine:Ammonia) | Primary Product | Reference |

|---|---|---|---|---|---|

| Aqueous Ammonia | Water | 80°C | 1:3.5 | 4-Amino-3,5-dichloro-2,6-difluoropyridine | |

| Ammonia Gas | N-Methylpyrrolidone (NMP) | Not specified | Not specified | Mixture of 2-amino and 4-amino isomers | googleapis.compatsnap.com |

| Various Amines | Water | 140°C | 1:2 (Pyridine:Amine) | Various 2-aminopyridine derivatives | acs.org |

The nucleophilic amination of a halogenated pyridine proceeds via a two-step addition-elimination (SNAr) mechanism. pearson.com This pathway is distinct from SN2 reactions, as it occurs on an sp²-hybridized carbon atom of the aromatic ring. wikipedia.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile (e.g., NH₃) on one of the electron-deficient carbon atoms of the pyridine ring, typically at the C2 or C4 position. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comstackexchange.com

Resonance Stabilization : The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com When the attack occurs at the C2 or C4 position, the negative charge can be delocalized across the ring and, most importantly, onto the electronegative nitrogen atom. youtube.comstackexchange.com This delocalization provides significant stabilization. If the attack were to occur at the C3 position, the negative charge could not be placed on the ring nitrogen, making the corresponding intermediate much less stable. stackexchange.com This difference in stability explains the strong preference for substitution at the C2 and C4 positions.

Elimination of the Leaving Group : In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group, which is a halide ion (in this case, F⁻). pearson.com This elimination step completes the substitution, yielding the aminated pyridine product.

Preparation of Key Intermediates for 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine Synthesis

The primary intermediate for the synthesis of the target aminopyridine is 3,5-dichloro-2,4,6-trifluoropyridine. This compound is not typically available as a starting material and must be synthesized, most commonly from pentachloropyridine, through a process of selective halogen exchange.

Halogen exchange (Halex) reactions are widely used to produce polyfluorinated aromatic compounds from their polychlorinated or polybrominated analogues. google.comgoogle.com The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine involves the substitution of three chlorine atoms with fluorine. This transformation is typically accomplished by heating pentachloropyridine with an alkali metal fluoride (B91410).

Potassium fluoride (KF) is a common fluorinating agent for this purpose due to its reactivity and cost-effectiveness. google.comgoogle.com The reaction is generally carried out at elevated temperatures in a high-boiling, polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO). google.comnih.gov Computational and experimental studies on the Halex reaction of pentachloropyridine have shown that the initial substitution is often kinetically favored at the 4-position. nih.govresearchgate.net Subsequent substitutions at the 2- and 6-positions eventually lead to the desired 3,5-dichloro-2,4,6-trifluoropyridine.

| Fluorinating Agent | Solvent | Catalyst/Additive | Temperature | Key Product | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | N-Methylpyrrolidone (NMP) | None (anhydrous conditions) | 100-170°C | 3,5-Dichloro-2,4,6-trifluoropyridine | google.com |

| Alkali Metal Fluoride (e.g., KF) | Not specified | Aminophosphonium catalyst | Not specified | Polyfluorinated aromatics | google.com |

| Potassium Fluoride (KF) | Aprotic Amide / Aromatic Hydrocarbon mixture | None | 80°C to reflux | 3,5-Dichloro-2,4,6-trifluoropyridine | googleapis.com |

On an industrial scale, the synthesis of halogenated pyridines requires careful control to maximize efficiency, yield, and safety while minimizing cost and waste. For the Halex reaction converting pentachloropyridine, several factors are critical.

Solvent Selection : While polar aprotic solvents like NMP are effective, patents have described the use of solvent mixtures, such as an aprotic amide combined with an aromatic hydrocarbon (e.g., toluene). googleapis.com This can improve selectivity and yield. googleapis.com

Anhydrous Conditions : The presence of water can lead to unwanted side reactions and the formation of tar-like byproducts. Therefore, conducting the reaction under substantially anhydrous conditions is crucial for achieving high yields of the desired trifluoropyridine intermediate. google.com

Catalysis : To facilitate the reaction under milder conditions, various catalysts have been explored, including aminophosphonium salts, crown ethers, and cryptates. google.comgoogle.com Catalysts can improve the solubility and reactivity of the fluoride salt, potentially lowering the required reaction temperature and time.

Process Control : Temperature control is vital. Running the reaction at excessively high temperatures (e.g., above 200°C) can lead to lower yields and increased tar formation, whereas temperatures below 170°C in anhydrous NMP have been shown to produce the product in high yield. google.com

Product Isolation : The desired 3,5-dichloro-2,4,6-trifluoropyridine is typically recovered from the reaction mixture by distillation upon completion of the process. google.com

For the final amination step, industrial processes would focus on controlling the regioselectivity, potentially through specialized catalysts or reaction conditions, and developing efficient methods to separate the desired 2-amino isomer from the more commonly formed 4-amino isomer.

Derivatization and Functionalization Strategies for 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

The strategic functionalization of 3,5-dichloro-4,6-difluoro-2-pyridinamine is predicated on the differential reactivity of the halogen atoms attached to the pyridine core. The presence of two chlorine atoms and two fluorine atoms at distinct positions, influenced by the ring nitrogen and the amino group, allows for controlled and sequential chemical modifications.

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Centers

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen substituents is significantly influenced by their position relative to the ring nitrogen atom. Halogens at the C2, C4, and C6 positions (ortho and para) are highly activated towards nucleophilic attack, whereas those at the C3 and C5 positions (meta) are less reactive.

In the case of 3,5-dichloro-4,6-difluoro-2-pyridinamine, the fluorine atoms are located at the activated C4 (para) and C6 (ortho) positions, while the chlorine atoms are at the less activated C3 and C5 (meta) positions. Furthermore, in SNAr reactions on electron-deficient aromatic systems, fluoride is typically a more facile leaving group than chloride due to the high electronegativity of fluorine stabilizing the transition state. nih.gov Consequently, the fluorine atoms at the C4 and C6 positions are the most probable sites for initial nucleophilic substitution. This inherent reactivity hierarchy is fundamental to the controlled derivatization of the molecule. nih.gov

The differential reactivity of the halogen substituents on 3,5-dichloro-4,6-difluoro-2-pyridinamine allows for the synthesis of both symmetrical and unsymmetrical pyridine adducts.

Symmetrical Adducts: These derivatives are typically formed when the parent compound is treated with an excess of a single nucleophile under conditions sufficient to displace both of the most reactive halogens. For instance, reaction with an excess of an amine or an alkoxide would be expected to yield a 4,6-disubstituted product where both fluorine atoms have been replaced by the incoming nucleophile. While specific examples for 3,5-dichloro-4,6-difluoro-2-pyridinamine are not extensively documented, this strategy is common for related polyhalogenated heterocycles like dichloropyrimidines. chemrxiv.org

Unsymmetrical Adducts: The synthesis of unsymmetrical adducts relies on sequential substitution, exploiting the reactivity differences between the halogen sites. nih.gov A nucleophile can be introduced at the most reactive position (e.g., C4 or C6) under controlled, mild conditions. Following this initial substitution, the resulting monosubstituted intermediate can then be reacted with a second, different nucleophile. This second nucleophile could replace the remaining fluorine atom or, under more forcing conditions, one of the less reactive chlorine atoms. This stepwise approach enables the introduction of two distinct functional groups onto the pyridine core, creating highly functionalized and asymmetric molecules.

Control over regioselectivity is paramount for the effective use of 3,5-dichloro-4,6-difluoro-2-pyridinamine as a synthetic intermediate. The primary factors governing site-specificity in nucleophilic substitution reactions are:

Electronic Activation: The pyridine nitrogen atom activates the ortho (C6) and para (C4) positions towards nucleophilic attack, significantly lowering the energy of the Meisenheimer intermediate. The meta positions (C3 and C5) lack this stabilization and are thus less reactive.

Leaving Group Ability: In nucleophilic aromatic substitution on heteroaromatic rings, the rate of reaction is often dependent on the ability of the leaving group to depart. Fluorine's high electronegativity makes it a superior leaving group compared to chlorine in these contexts. nih.gov

Substituent Effects: The existing amino group at the C2 position is an electron-donating group, which can modulate the reactivity of the adjacent positions. It may also exert a steric influence on the nearby C6 position, potentially making the C4 position more accessible to bulky nucleophiles.

Based on these principles, a general reactivity order for nucleophilic substitution can be predicted: C4-F ≈ C6-F > C3-Cl ≈ C5-Cl . This predictable selectivity allows chemists to design multi-step syntheses where different nucleophiles are directed to specific positions on the pyridine ring, enabling precise control over the final molecular architecture. uni-muenchen.deresearchgate.net

Transition Metal-Catalyzed Coupling Reactions of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, complementing classical SNAr chemistry. The Suzuki-Miyaura reaction, which couples organic halides with boronic acids, is particularly relevant for functionalizing halogenated pyridines. researchgate.netdntb.gov.ua

For 3,5-dichloro-4,6-difluoro-2-pyridinamine, the chlorine and fluorine atoms offer different handles for cross-coupling. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl >> C-F. The C-F bond is generally unreactive under standard Suzuki conditions due to its high bond strength, which makes the oxidative addition step to the palladium(0) catalyst difficult.

This differential reactivity allows for chemoselective coupling at the C-Cl positions while leaving the C-F positions untouched. Research on the closely related precursor, 3,5-dichloro-2,4,6-trifluoropyridine, has demonstrated that Suzuki-Miyaura reactions proceed selectively at the C3 and C5 chloro positions to yield 3-aryl- and 3,5-diarylpyridines. researchgate.net It is therefore highly probable that 3,5-dichloro-4,6-difluoro-2-pyridinamine would react similarly, allowing for the selective introduction of aryl or vinyl groups at the C3 and C5 positions. By using stoichiometric control of the boronic acid, it may be possible to achieve either mono- or di-arylation, providing a route to unsymmetrically substituted derivatives. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | researchgate.netresearchgate.net |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.netmdpi.com |

| Solvent | Toluene (B28343), Dioxane, DMF, Aqueous mixtures | researchgate.netmdpi.com |

| Temperature | 80-120 °C | researchgate.net |

Exploratory Redox Chemistry (Oxidation and Reduction)

While the nucleophilic substitution and cross-coupling reactions of 3,5-dichloro-4,6-difluoro-2-pyridinamine are predictable based on well-established principles, its redox chemistry is less explored. However, plausible transformations can be inferred from the general reactivity of pyridine and halogenated compounds.

Oxidation: The most accessible site for oxidation on the molecule is the pyridine ring nitrogen. Reaction with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide would likely yield the corresponding 3,5-dichloro-4,6-difluoro-2-pyridinamine N-oxide. The formation of an N-oxide can significantly alter the electronic properties of the ring, potentially modifying the regioselectivity of subsequent substitution reactions.

Reduction: The aromatic pyridine ring is generally stable to reduction. However, under forcing conditions, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) at high pressure and temperature, reduction of the ring is possible. A more likely outcome under milder catalytic hydrogenation conditions would be hydrodehalogenation, where chlorine or fluorine atoms are replaced by hydrogen. Typically, C-Cl bonds are more susceptible to hydrogenolysis than C-F bonds. It is also possible for the amino group to direct or participate in certain reduction chemistries.

Directed Synthesis of Complex Pyridine-Derived Structures

The true synthetic utility of 3,5-dichloro-4,6-difluoro-2-pyridinamine lies in its capacity as a scaffold for the directed synthesis of complex, highly functionalized pyridine derivatives. nih.gov By strategically combining the orthogonal reactivity of its halogen substituents, intricate molecular architectures can be assembled.

A hypothetical synthetic plan could involve:

Initial C-C Bond Formation: A regioselective Suzuki-Miyaura coupling reaction to introduce an aryl group at the C5 position.

First Nucleophilic Substitution: A subsequent SNAr reaction with a nucleophile (e.g., an alcoholate) under mild conditions to selectively displace the highly activated fluorine atom at the C4 position.

Second Nucleophilic Substitution or Coupling: The remaining C-F and C-Cl bonds provide further handles for functionalization, allowing for the introduction of additional diversity into the molecule.

This ability to perform sequential, site-specific reactions makes 3,5-dichloro-4,6-difluoro-2-pyridinamine a valuable intermediate in the synthesis of novel compounds for applications in medicinal and agrochemical research. google.com

Spectroscopic and Structural Elucidation of 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopy is fundamental to understanding the molecular framework of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine. Various methods are employed to probe the interactions of the molecule with electromagnetic radiation, yielding detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the magnetic environments of its constituent nuclei. For 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural assignment.

¹H NMR: The spectrum would be expected to show a broad signal corresponding to the two protons of the amine (-NH₂) group. The chemical shift of this peak would be influenced by the solvent and concentration due to hydrogen bonding effects.

¹³C NMR: The spectrum would display distinct signals for each of the five carbon atoms in the pyridine (B92270) ring. The chemical shifts would be significantly influenced by the attached electronegative substituents (Cl, F, and NH₂), providing crucial information about the electronic structure of the ring.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. It would show a signal for the fluorine atoms at the C4 and C6 positions. The chemical shift and coupling constants (specifically F-F and F-C couplings) would confirm their positions on the pyridine ring and provide insight into the electronic environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule. A detailed investigation of the FTIR and Raman spectra of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) (an isomer and common name for the target compound) has been conducted. conferenceworld.in

The analysis was performed on a solid-phase sample, with the FTIR spectrum recorded in the 4000-400 cm⁻¹ region and the Laser Raman spectrum in the 4000-50 cm⁻¹ region. conferenceworld.in The vibrational assignments were made assuming a C₂ᵥ point group for the molecule. conferenceworld.in

Key findings from the vibrational analysis include:

N-H Vibrations: The vibrations associated with the amino (NH₂) group are prominent. The N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region of the infrared spectrum. A weak but broad Raman band at 3340 cm⁻¹ has been assigned to the asymmetric N-H stretching mode. The broadness of the bands associated with the NH₂ group suggests the presence of hydrogen bonding.

Aryl Ring Vibrations: The C-C stretching frequencies within the pyridine ring are found in the 1630-1320 cm⁻¹ region. Specific in-planar carbon bending vibrations were identified in the Raman spectrum at 635 cm⁻¹ and 608 cm⁻¹.

Carbon-Halogen Vibrations: The spectra would also contain characteristic stretching and bending vibrations for the C-Cl and C-F bonds, although specific assignments for these were not detailed in the primary literature found.

| Vibrational Mode | Technique | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric N-H Stretch | Raman | 3340 | researchgate.net |

| N-H Bending (Scissoring) | FTIR | 1650-1580 | conferenceworld.in |

| C-C Ring Stretch | FTIR/Raman | 1630-1320 | researchgate.net |

| In-planar Carbon Bending | Raman | 635, 608 | researchgate.net |

| C-NH In-plane Bending | Raman | 377 | researchgate.net |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering clues to its structure through fragmentation analysis. The molecular formula of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is C₅H₂Cl₂F₂N₂, which corresponds to a molecular weight of approximately 198.98 g/mol .

In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with predictable intensity ratios, confirming the presence of two chlorine atoms. While detailed fragmentation data is not available in the surveyed literature, common fragmentation pathways for such halogenated pyridine compounds would likely involve the loss of halogen atoms (Cl or F) or the entire amino group.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Nuclei

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. This method can detect subtle differences in the electric field gradient around the chlorine atoms, providing valuable information about the C-Cl bonds.

For 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, two distinct ³⁵Cl NQR signals would be expected, corresponding to the two chlorine atoms at the C3 and C5 positions. The frequencies of these signals would be influenced by the electronic effects of the adjacent fluorine and amino substituents. Although specific experimental NQR frequencies for this compound are not reported in the available literature, studies on similar 3,5-dichloro-pyridine derivatives could provide a comparative basis for predicting the approximate frequency range.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Precise Molecular Geometry and Conformational States

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The molecular structure of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, featuring hydrogen bond donors (-NH₂), hydrogen bond acceptors (pyridine nitrogen, fluorine atoms), halogen bond donors (chlorine atoms), and an aromatic π-system, creates a rich landscape for a variety of competing and cooperating intermolecular interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen is a potent acceptor. Consequently, the most anticipated and likely strongest intermolecular interaction is an N-H···N hydrogen bond. This interaction typically leads to the formation of well-defined supramolecular synthons, such as chains or dimers. In the crystal structure of a related compound, 4-amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen bonding, forming supramolecular chains. Additionally, the fluorine atoms can act as weaker hydrogen bond acceptors, potentially leading to secondary N-H···F interactions that further stabilize the crystal lattice.

π-Stacking: The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom and the attached halogens, can participate in π-π stacking interactions. These interactions are common in pyridinium-containing structures and contribute to the cohesion of the crystal packing. researchgate.net The stacking is typically offset or parallel-displaced, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. These interactions would likely connect the primary supramolecular structures formed by hydrogen and halogen bonding into a more complex three-dimensional network.

The following table provides typical geometric parameters for the types of intermolecular interactions expected in the crystal structure of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, based on data from analogous systems.

Table 1: Expected Intermolecular Interaction Geometries

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A or C-X···A Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | 2.9 - 3.2 | 150 - 180 |

| Hydrogen Bond | N-H | F | 3.0 - 3.3 | 140 - 170 |

| Halogen Bond | C-Cl | N | 3.0 - 3.4 | 160 - 180 |

Crystallographic Investigations of Co-crystals and Complex Formations

As of now, there are no published reports on the co-crystals or specific complex formations involving 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine. However, the molecule's inherent chemical functionalities make it a prime candidate for crystal engineering and the formation of multi-component crystalline solids.

The design of co-crystals relies on predictable, non-covalent interactions between a target molecule and a selected co-former. Given the structure of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, several co-crystallization strategies can be proposed:

Hydrogen-Bond Driven Co-crystals: The pyridine nitrogen is a reliable hydrogen bond acceptor. Co-formers containing strong hydrogen bond donors, such as dicarboxylic acids, are frequently used to form robust hydrogen-bonded synthons with pyridines. mdpi.com For instance, a common supramolecular synthon is the acid-pyridine interaction, which would involve the carboxylic acid's -OH group and the pyridine nitrogen.

Halogen-Bond Driven Co-crystals: The chlorine atoms can serve as halogen bond donors. Co-formers with strong halogen bond acceptor sites, such as aromatic N-oxides or other pyridines, could be employed. acs.orgmdpi.com Studies on other halogenated pyridines have shown that iodine-based co-formers are particularly effective due to the strength of the resulting halogen bonds. acs.org For example, co-crystallization with molecules like 1,3,5-triiodo-2,4,6-trifluorobenzene could lead to predictable assemblies based on Cl···I or N···I interactions. acs.org

The table below outlines potential co-formers and the primary intermolecular synthons that would be expected to form with 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine.

Table 2: Potential Co-crystal Systems and Expected Supramolecular Synthons

| Co-former Type | Example Co-former | Primary Functional Groups | Expected Primary Synthon |

|---|---|---|---|

| Dicarboxylic Acid | Adipic Acid | Carboxylic Acid (-COOH) | O-H···N (Pyridine) |

| Halogen Bond Donor | 1,4-Diiodotetrafluorobenzene | C-I | N···I or F···I |

| Aromatic N-oxide | Pyridine N-oxide | N-O | C-Cl···O |

Investigations into these or similar co-crystal systems would provide valuable insight into the supramolecular chemistry of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine and could potentially be used to modify its physicochemical properties.

Theoretical and Computational Investigations into 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By utilizing functionals that correlate the electron density with the molecular energy, DFT provides a balance between accuracy and computational cost. A common approach involves the B3LYP functional combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net

Molecular orbital analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for profiling reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites on the molecule. researchgate.net For 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, the electronegative chlorine, fluorine, and nitrogen atoms would create regions of negative potential (red/yellow on an MEP map), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms of the amine group, highlighting sites for nucleophilic interaction. Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer and delocalization effects. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

Note: This table contains hypothetical data for illustrative purposes.

Computational methods are widely used to predict various spectroscopic parameters. DFT calculations can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The theoretical spectra are often compared with experimental data to confirm structural assignments. researchgate.net The calculations provide a set of vibrational modes, and Potential Energy Distribution (PED) analysis is used to assign these modes to specific functional groups, such as N-H stretching of the amine group or C-Cl and C-F stretching vibrations. nih.gov

While not explicitly detailed in available research for this specific compound, quantum chemical calculations can also predict Nuclear Quadrupole Resonance (NQR) parameters. NQR is sensitive to the local electronic environment of quadrupolar nuclei (like ¹⁴N and ³⁵Cl), and theoretical predictions can help interpret experimental NQR spectra to provide detailed information about chemical bonding and intermolecular interactions in the solid state.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Typical Experimental Range | Hypothetical Calculated Value |

|---|---|---|---|

| ν(N-H) stretch | Amine (-NH₂) | 3300-3500 | 3450 |

| ν(C=C), ν(C=N) stretch | Pyridine (B92270) Ring | 1400-1650 | 1580 |

| δ(N-H) bend | Amine (-NH₂) | 1550-1650 | 1620 |

| ν(C-F) stretch | Fluoro group | 1000-1400 | 1250 |

Note: This table contains hypothetical data based on typical spectral ranges for illustrative purposes.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing critical insights into reaction mechanisms. mdpi.com For 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. Locating the transition state—the highest energy point along the reaction coordinate—allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. These studies can explain the regioselectivity of reactions, for instance, by comparing the activation energies for substitution at different positions on the pyridine ring. mdpi.com This information is invaluable for optimizing reaction conditions to favor the formation of a desired product.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its temporal evolution and the collective motion of its atoms and molecules.

Even relatively small molecules like 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine can exist in different spatial arrangements, or conformations, due to rotation around single bonds. The most significant conformational flexibility would arise from the rotation of the amine (-NH₂) group relative to the pyridine ring.

Computational methods can predict the most stable conformations by performing a potential energy surface scan. This involves systematically changing the relevant dihedral angle (e.g., the C-C-N-H angle) and calculating the energy at each step. The resulting energy profile reveals low-energy minima, which correspond to stable conformers, and high-energy maxima, which represent the rotational barriers between them. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and intermolecular interactions.

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and behavior. Computational chemistry models solvent effects using two main approaches: explicit and implicit solvation models.

In explicit models, individual solvent molecules are included in the simulation box, which is particularly common in MD simulations. researchgate.net MD simulations can be used to study how solvent molecules arrange around the solute and to analyze specific interactions like hydrogen bonding. nih.govsemanticscholar.org This approach is useful for understanding phenomena like the solvation of reactive sites or the influence of a solvent on crystal growth morphology. researchgate.netnih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is often combined with DFT calculations to efficiently compute how a solvent affects molecular properties like conformational stability, reaction energetics, and electronic spectra. For example, theoretical calculations can predict solvatochromic shifts—changes in UV-visible absorption or fluorescence emission spectra—as the solvent polarity is varied. semanticscholar.orgresearchgate.net Such simulations can reveal how different solvents might alter the ground and excited state properties of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine.

Table 4: Illustrative Solvent Effect on a Spectroscopic Property

| Solvent | Dielectric Constant | Hypothetical Absorption Max (λ_max) |

|---|---|---|

| Hexane | 1.9 | 350 nm |

| Dichloromethane | 9.1 | 358 nm |

| Acetonitrile | 37.5 | 365 nm |

Note: This table contains hypothetical data for illustrative purposes.

Theoretical Modeling of Non-Covalent Interactions

The study of non-covalent interactions in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is crucial for understanding its molecular recognition properties, crystal packing, and potential biological activity. While direct computational studies on this specific molecule are not extensively available in the public domain, theoretical modeling based on well-established principles and data from analogous halogenated aromatic systems can provide significant insights. Density Functional Theory (DFT) and ab initio methods are powerful tools for characterizing these weak interactions. nih.govnih.govmostwiedzy.pl

Characterization of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental non-covalent interactions that are expected to play a significant role in the structural chemistry of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine. The primary hydrogen bond donor in this molecule is the amino group (-NH₂), while potential acceptor sites include the nitrogen atom of the pyridine ring and the fluorine atoms.

Intramolecular Hydrogen Bonding:

The presence of fluorine atoms ortho to the amino group introduces the possibility of intramolecular hydrogen bonding of the N-H···F type. Such interactions can influence the planarity of the molecule and the orientation of the amino group. Theoretical calculations on similar fluorinated aromatic amines have shown that the strength of these intramolecular hydrogen bonds is dependent on the geometry and the electronic environment of the molecule. mdpi.com The formation of a five-membered ring through this interaction can contribute to the conformational rigidity of the molecule.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these weak interactions. mdpi.comarxiv.org For an N-H···F intramolecular bond, QTAIM analysis would be expected to reveal a bond critical point (BCP) between the hydrogen and fluorine atoms, with a specific electron density (ρ) and a positive Laplacian of electron density (∇²ρ), characteristic of a closed-shell interaction. NBO analysis can provide insights into the donor-acceptor interactions, quantifying the stabilization energy associated with the n(F) → σ*(N-H) orbital interaction.

Intermolecular Hydrogen Bonding:

In the solid state or in solution, 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is expected to form extensive intermolecular hydrogen bonding networks. The amino group can act as a hydrogen bond donor to the pyridinic nitrogen of a neighboring molecule (N-H···N) or to a fluorine atom of another molecule (N-H···F). The N-H···N hydrogen bond is generally a stronger and more conventional interaction compared to the N-H···F bond, which is often considered a weaker hydrogen bond. mdpi.com

Theoretical studies on aminopyridine derivatives have shown that N-H···N hydrogen bonds are a common and robust supramolecular synthon, leading to the formation of dimers, chains, or more complex networks. acs.orgresearchgate.net Computational modeling can predict the geometries and energies of these interactions.

Below is a table summarizing the expected characteristics of potential hydrogen bonds in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, based on theoretical calculations of analogous systems.

| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy (kcal/mol) | Typical Calculated H···Acceptor Distance (Å) |

| Intramolecular H-bond | N-H (amino) | F (ortho) | 1 - 3 | 2.2 - 2.6 |

| Intermolecular H-bond | N-H (amino) | N (pyridine) | 4 - 8 | 1.8 - 2.2 |

| Intermolecular H-bond | N-H (amino) | F | 1 - 2.5 | 2.3 - 2.7 |

Note: The data in this table are representative values from theoretical studies on analogous fluorinated and chlorinated aromatic amines and are intended to provide an estimate for the interactions in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine.

Analysis of Halogen Bonding and Other Weak Interactions

Halogen bonding is another critical non-covalent interaction that is anticipated to influence the supramolecular assembly of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine. unimi.it A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In this molecule, both chlorine and fluorine atoms can participate in halogen bonding.

Chlorine as a Halogen Bond Donor:

The chlorine atoms in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine are expected to have a positive σ-hole, making them potential halogen bond donors. unimi.it They can interact with nucleophilic sites such as the nitrogen atom of the pyridine ring (C-Cl···N) or the amino group of a neighboring molecule. DFT studies on other chlorinated pyridines have confirmed the directional nature of these interactions, with the C-Cl···N angle being close to 180°. nih.gov

Fluorine in Weak Interactions:

While fluorine is the most electronegative element, it is generally a poor halogen bond donor due to its low polarizability. However, in certain electronic environments, fluorine can also exhibit a positive σ-hole, albeit a weaker one. More commonly, fluorine atoms act as hydrogen bond acceptors or participate in other weak interactions like C-H···F and F···F contacts. researchgate.net The nature of F···F interactions is complex and can be either attractive or repulsive depending on the geometry of the contact.

Other Weak Interactions:

Computational tools like Molecular Electrostatic Potential (MEP) surface analysis are valuable for visualizing the electrophilic and nucleophilic regions of the molecule and predicting the sites for non-covalent interactions. researchgate.net The MEP surface of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine would be expected to show a positive potential on the hydrogen atoms of the amino group and on the σ-holes of the chlorine atoms, and negative potentials on the pyridine nitrogen and the fluorine atoms.

The following table presents expected characteristics of halogen bonds and other weak interactions for 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, derived from computational studies on similar halogenated heterocycles.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Typical Calculated Interaction Energy (kcal/mol) | Typical Calculated Donor···Acceptor Distance (Å) |

| Halogen Bond | C-Cl | N (pyridine) | 2 - 5 | 2.8 - 3.2 |

| Halogen Bond | C-Cl | F | 0.5 - 1.5 | 3.0 - 3.4 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 1 - 3 | 3.3 - 3.8 (interplanar distance) |

Note: The data in this table are representative values from theoretical studies on analogous halogenated aromatic and heterocyclic compounds and serve as an estimation for the interactions in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine.

Structure Reactivity and Structure Function Relationship Studies of 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine

Influence of Halogen Substitution Patterns on Pyridine (B92270) Ring Properties

The chemical and physical properties of the pyridine ring in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine are profoundly influenced by the presence and positioning of its four halogen substituents and the amino group. The interplay of electronic and steric effects introduced by the chlorine and fluorine atoms modulates the electron density distribution, molecular geometry, and accessibility of reactive sites on the heterocyclic core.

The electronic character of the pyridine ring is a primary determinant of its reactivity. Halogen atoms exert two major, often opposing, electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms are strongly electron-withdrawing through the sigma (σ) bond framework. This inductive effect pulls electron density away from the pyridine ring, making the ring electron-deficient. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density is known as the resonance effect. For halogens, this effect is generally weaker than their inductive effect. The +R effect is most pronounced when the halogen's p-orbital can effectively overlap with the carbon 2p-orbital of the ring. Fluorine's 2p-orbital overlap with carbon's 2p-orbital is more effective than the overlap between chlorine's larger 3p-orbital and carbon's 2p-orbital. rsc.org

The collective impact of two fluorine atoms and two chlorine atoms in 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine results in a highly electron-poor pyridine ring, which is a key feature governing its chemical reactivity.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |

|---|---|---|---|---|

| Amino (-NH₂) | 2 | Weakly Withdrawing | Strongly Donating | Strongly Activating (Donating) |

| Chlorine (-Cl) | 3, 5 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating (Withdrawing) |

| Fluorine (-F) | 4, 6 | Very Strongly Withdrawing | Weakly Donating | Very Strongly Deactivating (Withdrawing) |

Steric hindrance, the effect of the physical size of substituents on a reaction, is another critical factor. The van der Waals radius of an atom provides a measure of its size. In 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, the substituents at positions 2, 3, 5, and 6 create a crowded environment around the pyridine ring.

The chlorine atoms at positions 3 and 5 are significantly larger than the fluorine atoms at 4 and 6. This steric bulk can impede the approach of reagents to adjacent positions. For instance, the reactivity of the 2-amino group could be influenced by the adjacent chlorine atom at position 3. Similarly, any reaction at the ring nitrogen (position 1) would be hindered by the substituents at positions 2 and 6. These steric interactions can play a decisive role in the regioselectivity of chemical transformations by favoring attack at less crowded sites. mdpi.com

| Atom | Van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Fluorine (F) | 1.47 |

| Chlorine (Cl) | 1.75 |

Data sourced from Bondi (1964) and Rowland & Taylor (1996).

Correlation of Molecular Architecture with Chemical Reactivity Profiles

The specific arrangement of the amino and halogen groups on the pyridine ring of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine creates a unique reactivity profile. The strong electron-withdrawing nature of the four halogens makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient aromatic systems.

Regiochemistry, or the control of which position on the molecule reacts, is dictated by the combined electronic and steric influences of the substituents. In SNAr reactions of pyridines, nucleophilic attack is favored at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. wuxiapptec.com

In 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, all potential leaving groups (halogens) are at positions activated by the ring nitrogen. The relative reactivity of these positions towards a nucleophile is further modulated:

Fluorine vs. Chlorine as Leaving Groups: In SNAr, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. Although fluoride (B91410) is a poorer leaving group than chloride in many contexts, in SNAr the activation of the attack step often leads to the preferential displacement of fluoride.

Electronic Activation: The fluorine at the 4-position is para to the ring nitrogen, and the fluorine at the 6-position is ortho. Both positions are strongly activated. The chlorine atoms at the 3- and 5- positions are meta to the ring nitrogen and are thus less activated for nucleophilic attack.

Influence of the Amino Group: The strong electron-donating amino group at position 2 can electronically disfavor nucleophilic attack at the adjacent 3-position and the para 5-position by increasing electron density at those sites.

Therefore, nucleophilic substitution is most likely to occur at the 4- or 6-positions, displacing a fluorine atom. Computational models show that for polyhalogenated heterocycles, regioselectivity is highly sensitive to the electronic properties of all substituents on the ring. wuxiapptec.comnih.gov

| Position | Leaving Group | Activation by Ring Nitrogen | Influence of -NH₂ Group | Predicted Reactivity in SNAr |

|---|---|---|---|---|

| 3 | Cl | Low (meta) | Deactivating (ortho) | Very Low |

| 4 | F | High (para) | Slightly Deactivating (meta) | High |

| 5 | Cl | Low (meta) | Deactivating (para) | Low |

| 6 | F | High (ortho) | Steric Hindrance | High (but may be sterically hindered) |

The substituents collectively determine which parts of the molecule are activated or deactivated for different types of reactions.

Nucleophilic Aromatic Substitution (SNAr): As discussed, the pyridine ring is strongly activated for SNAr, particularly at the C4 and C6 positions, due to the cumulative electron-withdrawing effects of the halogens and the stabilizing influence of the ring nitrogen.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene. The four strongly electron-withdrawing halogen substituents further deactivate the ring, making EAS reactions extremely difficult. mdpi.com While the 2-amino group is a strong activating group for EAS, its effect is likely insufficient to overcome the deactivation by four halogens. If a reaction were forced, it would likely be directed by the powerful ortho-, para-directing amino group to the 3- and 5-positions, though these sites are already occupied by chlorine.

Reactivity of the Amino Group: The nucleophilicity of the 2-amino group itself is reduced by the strong electron-withdrawing effects of the adjacent and ring-wide halogen substituents.

Principles of Structure-Activity Relationship (SAR) in Related Halogenated Pyridines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For halogenated pyridines, several key principles emerge from numerous studies.

Role of Halogens: Halogen atoms can influence a molecule's biological activity through various mechanisms. They can act as hydrophobic moieties, form halogen bonds (where the halogen acts as a Lewis acid), and alter the electronic properties of the molecule, thereby affecting its binding to a biological target.

Lipophilicity and Permeability: The introduction of halogens generally increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, a crucial factor for drug efficacy. The specific pattern and type of halogen (F, Cl) allow for fine-tuning of this property.

Metabolic Stability: Halogenation at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and in vivo half-life of a drug.

Binding Interactions: The precise positioning of halogens can lead to specific, favorable interactions within a protein's binding pocket. For example, a halogen might occupy a hydrophobic pocket or act as a halogen bond donor to a carbonyl oxygen or other Lewis basic site on the protein.

In the context of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine, SAR studies on its derivatives would likely explore how substituting the remaining halogens (especially the more reactive fluorines at C4 and C6) with other functional groups alters biological activity. The relative importance of steric bulk, electronic effects, and the potential for specific interactions like hydrogen or halogen bonding would be key areas of investigation. nih.gov

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine are profoundly influenced by the electronic and steric properties of its substituents. The pyridine ring is inherently electron-deficient, and the presence of four halogen atoms (two chlorine and two fluorine) significantly enhances this electron deficiency. This activation makes the ring highly susceptible to nucleophilic aromatic substitution (NAS) reactions, a primary pathway for its further functionalization.

The amino group at the 2-position is a key modulator of the compound's reactivity. As an electron-donating group, it can direct incoming electrophiles and influence the regioselectivity of certain reactions. Modification of this amino group, for instance, through acylation or alkylation, can alter its electronic effect, thereby tuning the reactivity of the pyridine ring.

The halogen substituents play a crucial role in the compound's susceptibility to substitution. The fluorine atoms at the 4- and 6-positions are generally more prone to displacement by nucleophiles than the chlorine atoms at the 3- and 5-positions. This is attributed to the high electronegativity of fluorine, which strongly activates the carbon atoms to which they are attached. However, the relative reactivity of the halogens can be influenced by the nature of the nucleophile and the reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective functionalization. Generally, C-Cl bonds are more reactive in these transformations than C-F bonds, allowing for selective coupling at the 3- and 5-positions.

Detailed research findings on the impact of substituent modifications are summarized in the table below:

| Substituent Modification | Impact on Reactivity | Impact on Selectivity |

| Acylation of the Amino Group | Decreases the electron-donating ability of the nitrogen, making the pyridine ring more electron-deficient and potentially more reactive towards nucleophiles. | Can alter the regioselectivity of subsequent reactions by sterically hindering adjacent positions. |

| Alkylation of the Amino Group | Increases the electron-donating character of the nitrogen, which may slightly decrease the overall reactivity of the ring towards nucleophiles. | Can influence the preferred site of substitution due to steric effects. |

| Replacement of a Chlorine Atom with a More Electron-Withdrawing Group (e.g., -CN, -NO2) | Would further activate the pyridine ring towards nucleophilic attack. | Would likely direct incoming nucleophiles to the positions ortho and para to the new substituent. |

| Replacement of a Fluorine Atom with a Less Electron-Withdrawing Group (e.g., -OCH3) | Would decrease the overall electrophilicity of the pyridine ring, potentially slowing down nucleophilic substitution reactions. | The methoxy group would act as an ortho, para-director for electrophilic aromatic substitution, should such a reaction be feasible. |

Strategies for Optimizing Derivative Synthesis Based on SAR Insights

Structure-Activity Relationship (SAR) studies are instrumental in guiding the synthesis of derivatives of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine with desired biological or chemical properties. A notable application of this compound is as a key intermediate in the synthesis of the herbicide fluroxypyr. tudublin.ieherts.ac.uk SAR studies on fluroxypyr and its analogs have provided valuable insights into the structural features necessary for herbicidal activity, which in turn informs the synthetic strategies for new derivatives.

One of the primary strategies for optimizing derivative synthesis is through the selective modification of the pyridine core . Based on SAR data, chemists can strategically target specific positions on the pyridine ring for substitution to enhance biological activity. For instance, if SAR studies indicate that a bulky hydrophobic group at the 6-position increases efficacy, synthetic routes will be designed to selectively introduce such a group, possibly by exploiting the higher reactivity of the fluorine atom at that position in NAS reactions.

Optimization of reaction conditions is another critical strategy informed by SAR. For example, in palladium-catalyzed amination reactions, the choice of ligand, base, and solvent can be tailored to improve the yield and purity of the desired product. wiley.com If SAR studies suggest that a specific secondary amine is a desirable substituent, the reaction conditions can be optimized to favor the coupling of that particular amine.

Furthermore, SAR insights can guide the design of multi-step synthetic pathways . If a desired derivative requires modifications at multiple positions, the order of reactions becomes crucial. For example, it might be advantageous to first perform a nucleophilic substitution at the 6-position, followed by a cross-coupling reaction at the 3-position. The choice of this sequence would be based on the relative reactivity of the leaving groups and the stability of the intermediates.

Key strategies for optimizing derivative synthesis based on SAR insights are outlined in the table below:

| SAR Insight | Synthetic Strategy | Example Application |

| Increased herbicidal activity with a specific ester group in fluroxypyr analogs. | Development of efficient esterification or transesterification methods for the acetic acid side chain. | Synthesis of a library of fluroxypyr esters for screening. |

| Identification of a key hydrogen bond interaction with the target protein. | Design of derivatives with substituents capable of forming similar or stronger hydrogen bonds. | Introduction of amide or sulfonamide groups at specific positions. |

| Negative impact of steric bulk at a particular position on biological activity. | Selection of synthetic routes that avoid introducing bulky groups at that position or allow for their removal. | Utilizing smaller nucleophiles or protecting groups during synthesis. |

| Enhanced cell permeability with increased lipophilicity. | Introduction of lipophilic substituents, such as alkyl or aryl groups, at positions not critical for target binding. | Selective palladium-catalyzed cross-coupling reactions to introduce aryl groups. |

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine

Role as a Key Synthetic Intermediate for Complex Molecules

3,5-Dichloro-4,6-Difluoro-2-Pyridinamine serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its reactive sites, including the amino group and the halogen substituents on the pyridine (B92270) ring, allow for a range of chemical transformations, making it an important precursor in multiple fields.

Precursor in Agrochemical Synthesis

A primary application of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is in the agrochemical industry, most notably as a key intermediate in the production of the herbicide fluroxypyr. chemicalbook.com Fluroxypyr is a systemic herbicide used to control broadleaf weeds in cereal crops and pastures. The synthesis of fluroxypyr from 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine involves a multi-step process that highlights the utility of this fluorinated pyridine derivative.

The synthetic pathway typically begins with the conversion of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) (TFP) to 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine through amination. This intermediate then undergoes further reactions to yield the final herbicidal product. A subsequent intermediate, 4-amino-3,5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine, is also synthesized from 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine in a multi-step process. google.com

Table 1: Key Synthetic Steps in Fluroxypyr Synthesis

| Step | Reactant | Reagent | Product |

| 1 | 3,5-Dichloro-2,4,6-trifluoropyridine | Ammonia (B1221849) | 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine |

| 2 | 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine | Various | Fluroxypyr |

Building Block for Pharmaceutical Intermediates

The highly functionalized pyridine ring of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine makes it an attractive scaffold for the synthesis of pharmaceutical intermediates. Research has indicated that derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of both chlorine and fluorine atoms allows for selective modification and the introduction of various functional groups, which is a key strategy in medicinal chemistry for optimizing the pharmacological profile of lead compounds. While specific, commercially available drugs derived directly from this intermediate are not extensively documented in the public domain, its structural motifs are of significant interest in drug discovery programs. nih.govnih.gov

Development of Novel Fluorinated Organic Compounds

The development of new organic materials with tailored properties is a constantly evolving field. Fluorinated organic compounds are particularly sought after for their unique characteristics, such as thermal stability, chemical resistance, and low surface energy.

Design and Synthesis of Fluorinated Scaffolds for Materials Science Applications

Fluorinated pyridines are becoming increasingly significant in materials science. nih.gov The introduction of fluorine into heterocyclic structures can drastically alter their electronic and physical properties, leading to novel materials with enhanced performance. While direct applications of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine in the synthesis of specific materials are not widely reported, its structure provides a template for the design of new fluorinated scaffolds. The combination of a pyridine core with multiple halogen substituents offers a platform for creating monomers that can be polymerized to form materials with high thermal stability and specific electronic properties. The reactivity of the chlorine and fluorine atoms allows for further functionalization, enabling the tuning of material properties for specific applications.

Applications in Specialty Chemicals and Advanced Materials (e.g., Polymers, Coatings)

The unique properties of fluorinated compounds make them ideal for use in specialty chemicals and advanced materials like high-performance polymers and coatings. Although specific examples of polymers or coatings derived directly from 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine are not detailed in available literature, the general class of fluorinated pyridines is of interest for these applications. Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for protective coatings. They also tend to have high thermal and chemical resistance. Given its structure, 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine could potentially be used as a monomer or an additive to impart these desirable fluorinated properties to various polymer systems.

Utilization in Multi-Step Organic Syntheses

The industrial production of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine itself is a multi-step process, typically starting from pentachloropyridine (B147404). googleapis.com This process involves a series of halogen exchange (halex) reactions to replace chlorine atoms with fluorine, followed by amination.

Table 2: Illustrative Multi-Step Synthesis of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Pentachloropyridine | Potassium Fluoride (B91410) | 3,5-Dichloro-2,4,6-trifluoropyridine |

| 2 | 3,5-Dichloro-2,4,6-trifluoropyridine | Ammonia | 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine |

Once synthesized, 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is utilized in subsequent multi-step syntheses, as exemplified by the production of the herbicide fluroxypyr and its intermediates. google.com A patented process, for instance, describes the preparation of 4-amino-3,5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine from 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine in a sequence involving amination, hydroxylation, and condensation reactions. google.com This underscores the compound's role as a critical link in the synthetic chain for producing high-value chemical products.

Future Directions and Emerging Research Avenues for 3,5 Dichloro 4,6 Difluoro 2 Pyridinamine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is increasingly geared towards environmentally benign methodologies. Green chemistry principles are being integrated to minimize waste, reduce energy consumption, and utilize safer reagents and solvents. beilstein-journals.orgrsc.org Key areas of development include:

One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single vessel to form a complex product, are a cornerstone of green synthesis. rsc.org Future research will likely focus on designing novel one-pot strategies for the efficient assembly of the dichlorodifluoropyridinamine core, thereby reducing the number of synthetic steps and purification processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating methods. semanticscholar.org Investigating microwave-assisted protocols for the synthesis of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine could lead to more energy-efficient and scalable production methods.

Alternative Solvents and Catalysts: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is a critical aspect of sustainable chemistry. beilstein-journals.org Research into the use of recyclable and non-toxic catalysts, potentially including biocatalysts, will be instrumental in developing more eco-friendly synthetic routes. researchgate.net

| Green Chemistry Approach | Potential Advantages for 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine Synthesis |

| One-Pot Reactions | Reduced waste, fewer synthetic steps, increased efficiency. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. |

| Benign Solvents/Catalysts | Reduced environmental impact, safer handling, potential for catalyst recycling. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advancements in catalysis are poised to unlock new synthetic pathways and functionalization strategies for 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine. The development of novel catalytic systems will focus on enhancing reactivity, improving selectivity, and enabling previously challenging transformations.

Future research in this area will likely explore:

Transition Metal Catalysis: The use of transition metals such as palladium, rhodium, and copper has already demonstrated significant utility in the synthesis and functionalization of pyridine (B92270) derivatives. Future efforts will likely concentrate on developing more active and selective catalysts for C-H functionalization, cross-coupling reactions, and amination processes involving the dichlorodifluoropyridine core.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to initiate a wide range of chemical transformations. Exploring its application to the synthesis and derivatization of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine could provide access to novel chemical space under sustainable conditions.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often with the benefits of lower toxicity and cost. The design of new organocatalysts for the asymmetric synthesis of derivatives of 3,5-Dichloro-4,6-Difluoro-2-Pyridinamine is a promising area of investigation.

Integration of Advanced Machine Learning and AI in Synthetic Route Design

The convergence of chemistry and artificial intelligence is revolutionizing the way synthetic routes are designed and optimized. Machine learning (ML) and AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic pathways, and accelerate the discovery of new molecules. beilstein-journals.orgnih.gov